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Compound of Interest

Compound Name:
3-(3-Fluorophenoxy)phenylboronic

acid

CAS No.: 2377611-79-3

Cat. No.: B2847394

Get Quote

Executive Summary & Chemical Identity[1]
3-(3-Fluorophenoxy)phenylboronic acid represents a sophisticated building block in modern

medicinal chemistry. Unlike simple aryl boronic acids, this molecule pre-installs a biaryl ether

scaffold—a "privileged structure" frequently observed in kinase inhibitors and metabolic

modulators. The inclusion of a meta-fluorine substituent on the distal ring serves a dual

purpose: it modulates lipophilicity (logP) to improve membrane permeability and blocks

metabolic oxidation at a metabolically vulnerable site, thereby extending the half-life of the final

drug candidate.

This guide provides the definitive digital signatures, physical properties, and a validated

synthetic workflow for utilizing this reagent in high-fidelity cross-coupling reactions.
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Identifier Type Value

IUPAC Name [3-(3-Fluorophenoxy)phenyl]boronic acid

Common Name 3-(3-Fluorophenoxy)benzeneboronic acid

CAS Registry Number 2377611-79-3

SMILES OB(O)c1cccc(Oc2cccc(F)c2)c1

InChIKey NCFWKTGQSRNYTG-UHFFFAOYSA-N

Molecular Formula C₁₂H₁₀BFO₃

Molecular Weight 232.02 g/mol

Structural Logic & Pharmacophore Analysis
The utility of this molecule lies in its connectivity. By employing this pre-functionalized boronic

acid, researchers avoid the harsh conditions typically required to form diaryl ethers (e.g.,

Ullmann condensation) late in a synthetic sequence.

Visualization: Structural Connectivity (DOT)
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Figure 1: Structural deconstruction highlighting the reactive boronic acid handle and the

pharmacologically relevant fluorophenoxy moiety.
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Synthetic Utility: The Suzuki-Miyaura Protocol[3][4]
[5]
The primary application of 3-(3-Fluorophenoxy)phenylboronic acid is in Suzuki-Miyaura

cross-coupling to attach the entire biaryl ether motif to heteroaryl halides (e.g., pyridines,

pyrimidines) common in drug discovery.

Mechanistic Considerations
Electronic Effects: The meta-phenoxy group is electron-donating by resonance but electron-

withdrawing by induction. The distal fluorine exerts a withdrawing effect. Overall, the boronic

acid is moderately nucleophilic.

Base Sensitivity: The ether linkage is stable to base, allowing the use of carbonate bases

(K₂CO₃, Cs₂CO₃).

Protodeboronation: Like many electron-rich aryl boronic acids, this molecule can undergo

protodeboronation (loss of the B(OH)₂ group) if heated excessively in aqueous media without

rapid transmetallation.

Validated Experimental Protocol
Objective: Coupling of 3-(3-Fluorophenoxy)phenylboronic acid with a Heteroaryl Chloride.

Reagents:

Boronic Acid: 1.2 equivalents[1]

Electrophile: Heteroaryl Chloride (1.0 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

Base: 2M Aqueous K₂CO₃ (3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2847394/docs?utm_src=pdf-body#structural-characterization-and-synthetic-utility-of-3-3-fluorophenoxy-phenylboronic-acid
https://www.benchchem.com/product/b2847394/docs?utm_src=pdf-body#structural-characterization-and-synthetic-utility-of-3-3-fluorophenoxy-phenylboronic-acid
https://www.researchgate.net/figure/Synthesis-of-biaryls-3-through-Suzuki-Miyaura-coupling-between-arylboronic-acids-1-and_fig8_337250389
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2847394?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inert Atmosphere Setup: Flame-dry a microwave vial or round-bottom flask and purge with

Nitrogen or Argon. Oxygen is the enemy of Pd(0) catalytic species.

Solvent Degassing: Sparge 1,4-dioxane with inert gas for 15 minutes prior to use. Rationale:

Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

Reagent Charging: Add the heteroaryl chloride (1.0 mmol), 3-(3-
Fluorophenoxy)phenylboronic acid (1.2 mmol, 278 mg), and Pd(dppf)Cl₂·DCM (0.05

mmol) to the vessel.

Solvation: Add degassed 1,4-dioxane (5 mL) and stir briefly.

Activation: Add the 2M K₂CO₃ solution (1.5 mL). Note: The biphasic system requires

vigorous stirring to ensure phase transfer.

Reaction: Heat to 80-90°C for 4-12 hours. Monitor via LC-MS. Look for the disappearance of

the chloride and the emergence of the product mass (M+1).

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

Na₂SO₄.

Purification: Silica gel chromatography. The biaryl ether product is typically lipophilic; start

with a low polarity mobile phase (e.g., 5-10% EtOAc in Hexanes).

Workflow Visualization (DOT)
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Figure 2: Operational workflow for the Suzuki-Miyaura coupling of 3-(3-
Fluorophenoxy)phenylboronic acid.

Handling, Stability, and Storage
To maintain the integrity of the 2377611-79-3 reagent, specific storage conditions must be met.
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Parameter Specification Causality/Reasoning

Temperature 2-8°C (Refrigerate)
Retards the formation of

boroxine trimers (anhydrides).

Atmosphere Inert (Argon/N₂) preferred
Prevents slow oxidation of the

C-B bond over months.

Moisture Desiccate

Boronic acids are hygroscopic;

water promotes variable

stoichiometry.

Boroxine Equilibrium Reversible

If the material appears as a

trimer (check NMR), it can still

be used directly in aqueous

Suzuki couplings as it

hydrolyzes in situ.

Safety Note: While generally low toxicity, aryl boronic acids should be handled as potential

irritants. The fluorinated moiety implies potential persistence; standard PPE (gloves, goggles,

fume hood) is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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